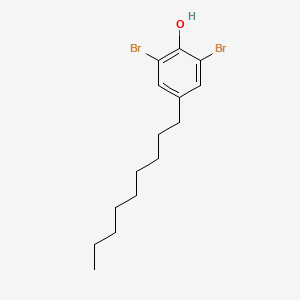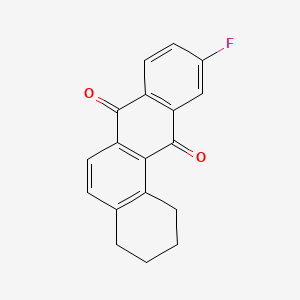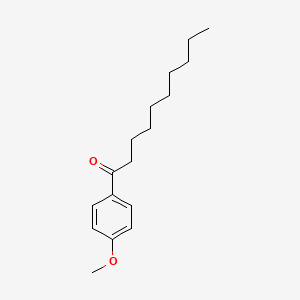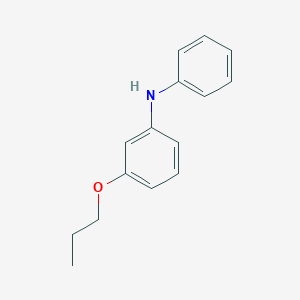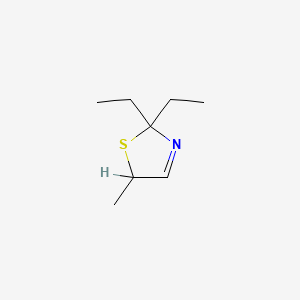
2,2-Diethyl-5-methyl-3-thiazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Diethyl-5-methyl-3-thiazoline is a heterocyclic organic compound that belongs to the thiazoline family Thiazolines are characterized by a five-membered ring containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-5-methyl-3-thiazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,2-diethyl-3-oxobutanoic acid with thioamides in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 100°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more environmentally friendly .
化学反応の分析
Types of Reactions
2,2-Diethyl-5-methyl-3-thiazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazolines depending on the reagents used.
科学的研究の応用
2,2-Diethyl-5-methyl-3-thiazoline has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents with potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: It is utilized in the synthesis of dyes, agrochemicals, and polymers.
作用機序
The mechanism of action of 2,2-Diethyl-5-methyl-3-thiazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfur and nitrogen atoms in the thiazoline ring can form coordination complexes with metal ions, influencing various biochemical pathways. For instance, the compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function .
類似化合物との比較
Similar Compounds
- 2,2-Diethyl-4-methyl-3-thiazoline
- 2,2-Diethyl-5-ethyl-3-thiazoline
- 2,2-Diethyl-5-methyl-4-thiazoline
Uniqueness
2,2-Diethyl-5-methyl-3-thiazoline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the diethyl and methyl groups at specific positions on the thiazoline ring can enhance its stability and selectivity in various reactions compared to other thiazoline derivatives .
特性
CAS番号 |
101253-37-6 |
|---|---|
分子式 |
C8H15NS |
分子量 |
157.28 g/mol |
IUPAC名 |
2,2-diethyl-5-methyl-5H-1,3-thiazole |
InChI |
InChI=1S/C8H15NS/c1-4-8(5-2)9-6-7(3)10-8/h6-7H,4-5H2,1-3H3 |
InChIキー |
FDXSPXKBBUGGJB-UHFFFAOYSA-N |
正規SMILES |
CCC1(N=CC(S1)C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8,8'-{Carbonylbis[azanediyl(3-methyl-4,1-phenylene)carbonylazanediyl]}di(naphthalene-1,3,5-trisulfonic acid)](/img/structure/B14337780.png)


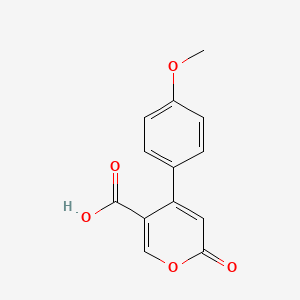
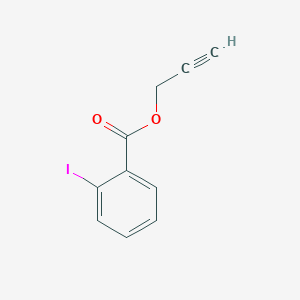
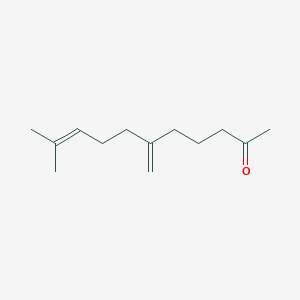
![1-[tert-Butyl(dimethyl)silyl]-2-methyl-1H-indole](/img/structure/B14337811.png)
